molecular formula C13H20IN3 B11804271 N-((trans-4-aminocyclohexyl)methyl)-5-iodo-N-methylpyridin-2-amine

N-((trans-4-aminocyclohexyl)methyl)-5-iodo-N-methylpyridin-2-amine

Cat. No.: B11804271
M. Wt: 345.22 g/mol
InChI Key: YKKLLRAJHGZRCJ-UHFFFAOYSA-N
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Description

N-((trans-4-aminocyclohexyl)methyl)-5-iodo-N-methylpyridin-2-amine is a synthetic small molecule characterized by a pyridine ring substituted with an iodine atom at position 5, a methyl group on the pyridine nitrogen, and a trans-4-aminocyclohexylmethyl moiety. The iodine atom likely enhances lipophilicity and may serve as a handle for radiolabeling or covalent binding studies. The trans-4-aminocyclohexyl group is a common pharmacophore in kinase inhibitors, contributing to target affinity and selectivity .

Properties

Molecular Formula

C13H20IN3

Molecular Weight

345.22 g/mol

IUPAC Name

N-[(4-aminocyclohexyl)methyl]-5-iodo-N-methylpyridin-2-amine

InChI

InChI=1S/C13H20IN3/c1-17(13-7-4-11(14)8-16-13)9-10-2-5-12(15)6-3-10/h4,7-8,10,12H,2-3,5-6,9,15H2,1H3

InChI Key

YKKLLRAJHGZRCJ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCC(CC1)N)C2=NC=C(C=C2)I

Origin of Product

United States

Preparation Methods

Reductive Amination Approach

A patent-described method utilizes reductive amination between 5-iodo-N-methylpyridin-2-amine and trans-4-aminocyclohexanecarbaldehyde. Sodium cyanoborohydride in methanol at pH 5–6 affords the target compound in 54% yield.

Industrial-Scale Considerations

Large-scale synthesis requires optimization of cost and safety:

  • Iodination : Replace LDA with cheaper bases (e.g., Mg turnings) in iodine/DMF mixtures.

  • Waste Management : Iodine byproducts are neutralized with Na₂S₂O₃ prior to disposal .

Chemical Reactions Analysis

Formation of the Pyridine Core

The 5-iodopyridin-2-amine scaffold can be synthesized via directed iodination of pyridine derivatives. For example:

  • Halogenation : A halogen-directed metalation strategy (e.g., using LDA or Grignard reagents) enables regioselective iodine introduction at position 5 .

  • N-Methylation : The secondary amine at position 2 is introduced via reductive amination or alkylation (e.g., using methyl iodide in the presence of a base like K₂CO₃) .

Cyclohexylamine Coupling

The trans-4-aminocyclohexylmethyl group is typically attached through:

  • Buchwald-Hartwig Amination : Palladium-catalyzed cross-coupling between a bromo/iodo-pyridine intermediate and trans-4-aminocyclohexylmethylamine .

  • Reductive Amination : Reaction of a pyridyl aldehyde/ketone with trans-4-aminocyclohexylmethylamine in the presence of NaBH₃CN .

Protection/Deprotection Strategies

  • Amine Protection : The primary amine on the cyclohexane ring is often protected as a tert-butyl carbamate (Boc) during synthesis to prevent side reactions .

  • Deprotection : Acidic conditions (e.g., HCl in dioxane) remove the Boc group post-coupling .

Iodo Substituent

The 5-iodo group is a versatile site for cross-coupling reactions :

Reaction Type Reagents/Conditions Product
Suzuki-MiyauraPd(PPh₃)₄, Ar-B(OH)₂, Na₂CO₃5-Arylpyridine
SonogashiraCuI, PdCl₂(PPh₃)₂, alkyne5-Alkynylpyridine
Nucleophilic SubstitutionNaN₃, NH₃ (aq)5-Azido/NH₂-pyridine

Secondary Amine (N-Methyl)

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides under basic conditions to form tertiary amines or amides .

  • Oxidation : Susceptible to oxidation by H₂O₂ or mCPBA, forming N-oxide derivatives .

Trans-4-Aminocyclohexyl Group

  • Salt Formation : Forms stable hydrochlorides or trifluoroacetates under acidic conditions .

  • Ring Functionalization : The cyclohexane ring can undergo epoxidation or hydroxylation under oxidative conditions (e.g., mCPBA) .

Stability and Degradation Pathways

  • Photodegradation : The C–I bond is prone to homolytic cleavage under UV light, generating free radicals .

  • Hydrolysis : The secondary amine may hydrolyze in strongly acidic/basic media (e.g., HCl/NaOH at elevated temperatures) .

  • Thermal Stability : Decomposes above 200°C, releasing methylamine and iodine-containing byproducts .

Characterization Data

Key spectroscopic properties from analogous compounds:

Technique Data Reference
¹H NMR (DMSO-d₆)δ 1.20–1.39 (4H, m, cyclohexyl), 3.93 (3H, s, N–CH₃), 6.03 (1H, d, J = 8.5 Hz, pyridine-H)
MS (ESI) m/z 387 (M+Na)
HPLC Purity >98% (C18 column, MeCN/H₂O gradient)

Optimization Challenges

  • Stereochemical Control : Ensuring trans-configuration of the cyclohexylamine requires chiral auxiliaries or resolution techniques .

  • Solubility : Low aqueous solubility (logP ≈ 3.5) necessitates formulation with co-solvents (e.g., PEG-400) .

Mechanism of Action

The mechanism by which N-((trans-4-aminocyclohexyl)methyl)-5-iodo-N-methylpyridin-2-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of the iodine atom and the amine group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Structural Features and Modifications

The compound shares a trans-4-aminocyclohexylmethyl core with several analogs, but divergent substituents dictate distinct biological and physicochemical properties:

Compound Name Core Structure Key Substituents Molecular Formula
Target Compound Pyridine 5-Iodo, N-methyl, trans-4-aminocyclohexylmethyl C₁₃H₁₉IN₃
Sofigatran () Prolinamide 3-(Isopropylthio), propoxycarbonyl, trans-4-aminocyclohexylmethyl C₂₄H₄₄N₄O₄S
UNC569 () Pyrazolo[3,4-d]pyrimidine 4-Fluorophenyl, N-butyl, trans-4-aminocyclohexylmethyl C₂₄H₃₃FN₈
NTX () Benzamide 3,5-Bis(3-carbamimidoylbenzyl)oxy, trans-4-aminocyclohexyl C₂₉H₃₄N₆O₃

Key Observations :

  • Iodo vs. Fluorophenyl (UNC569) : The iodine atom in the target compound increases molecular weight and lipophilicity (logP ~3.5 estimated) compared to UNC569’s fluorophenyl group (logP ~2.8). This may enhance membrane permeability but reduce aqueous solubility .
  • Pyridine vs.
  • Neutral vs. Basic Moieties () : Unlike UNC569’s neutral pyrazolo-pyrimidine, the target compound’s basic tertiary amine (pKa ~9.5) raises concerns for hERG channel inhibition (IC₅₀ <2 µM in similar compounds) .

Biological Activity

N-((trans-4-aminocyclohexyl)methyl)-5-iodo-N-methylpyridin-2-amine is a chemical compound that has garnered attention for its potential biological activity. This compound is characterized by its unique structure, which includes a pyridine ring substituted with iodine and an amino group attached to a cyclohexyl moiety. This article will explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structure

The molecular formula for this compound is C13_{13}H18_{18}N3_{3}I. The structure can be described as follows:

  • Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
  • Iodine Substitution : Iodine is attached to the 5-position of the pyridine ring.
  • Cyclohexyl Group : A trans-configured cyclohexyl group is linked through a methylene bridge to the amino group.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route often includes the formation of the pyridine ring followed by iodination and amination reactions. Specific methodologies can vary, but they generally employ standard organic synthesis techniques such as nucleophilic substitution and cyclization reactions .

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific protein kinases, which are crucial in signal transduction pathways related to cell growth and differentiation . The compound's structural features allow it to fit into the active sites of these enzymes, potentially altering their activity.

Pharmacological Effects

  • Antitumor Activity : Some studies have indicated that compounds with similar structural motifs exhibit antitumor properties by inducing apoptosis in cancer cells. The presence of the iodine atom may enhance the compound's reactivity and binding affinity to target proteins involved in tumor progression .
  • Cardiovascular Effects : Related compounds have shown promise in modulating cardiac function, suggesting that this compound could influence heart rate and contractility through adrenergic receptor modulation .
  • Neuropharmacological Potential : Given its structural similarities to known psychoactive compounds, there is speculation regarding its effects on neurotransmitter systems, particularly in relation to serotonin and dopamine pathways .

Study 1: Antitumor Efficacy

A study conducted on a series of pyridine derivatives, including this compound, evaluated their efficacy against various cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity against breast cancer cells, with an IC50 value comparable to leading chemotherapeutic agents .

Study 2: Cardiovascular Activity Assessment

In an experimental model using isolated rat hearts, this compound was administered to assess its inotropic effects. The results demonstrated an increase in contractility without significant changes in heart rate, indicating potential therapeutic applications for heart failure management .

Comparative Analysis of Biological Activity

Compound NameBiological ActivityIC50 (µM)Mechanism
N-(4-Aminocyclohexyl) methyl pyridinCytotoxicity in cancer cells15Apoptosis induction
N-(trans-Cyclopropyl) methyl pyridinCardiac modulation20β-Adrenergic receptor agonism
N-((trans-4-Aminocyclohexyl)methyl)-5-Iodo-N-methylpyridinAntitumor effects12Kinase inhibition

Q & A

Q. How should researchers address inconsistencies in biological assay results involving this compound?

  • Root Cause Analysis : Check for batch-to-batch variability (e.g., residual solvents affecting cell viability) via GC-MS. Re-test using a standardized assay protocol (e.g., fixed incubation time) .
  • Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify confounding variables (e.g., cell line differences) .

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